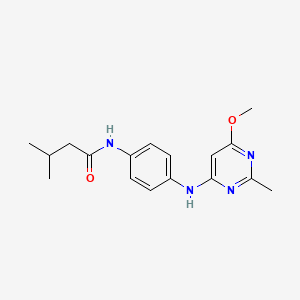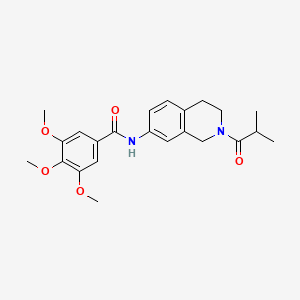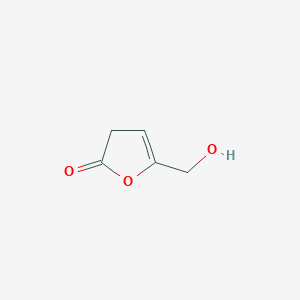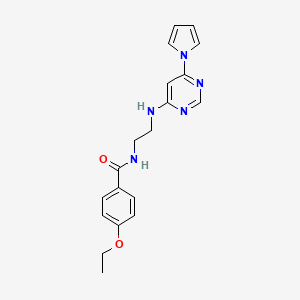
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has been widely researched for its potential applications in the field of pharmaceuticals. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
A significant area of research application for compounds related to 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves their synthesis for various heterocyclic compounds that show remarkable biological activities. For instance, studies have demonstrated novel synthetic routes to benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities, particularly against the H5N1 influenza virus. These compounds were synthesized through reactions involving benzoyl isothiocyanate, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antiviral Activities
Another aspect of scientific research focuses on the antimicrobial and antiviral potentials of pyrazole derivatives. A range of pyrazol-4-yl)benzamides, synthesised from 4-aminophenazone (a non-steroidal anti-inflammatory drug), demonstrated potential biological applications. These compounds were screened for inhibitory effects against various enzymes, indicating their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of pyrazole derivatives has provided insights into their pharmacological potentials. For example, studies involving the synthesis and characterization of new enaminones and their structural analysis via nuclear magnetic resonance (NMR) and X-ray diffractometry have contributed to understanding the chemical properties and reactivity of such compounds. These insights are crucial for designing drugs with improved efficacy and reduced side effects (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Molecular Docking and Computational Studies
The exploration of molecular interactions through computational simulations and molecular docking has also been a significant application. This approach helps in predicting the binding affinities of pyrazole derivatives to various biological targets, aiding in the rational design of new therapeutic agents. Research employing computational methods to analyze the interactions and potential biological activities of pyrazole derivatives represents a crucial step towards developing novel drug candidates with specific biological activities (Al-Otaibi et al., 2020).
Propiedades
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)20-16(10-13(5)19-20)18-17(21)14-6-8-15(9-7-14)22-12(3)4/h6-12H,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSRXSQUICJLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)


![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)